2-Cyclohexyl-3,3-dimethylbutanoic acid CAS 83357-64-6 physical properties and melting point
2-Cyclohexyl-3,3-dimethylbutanoic acid CAS 83357-64-6 physical properties and melting point
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-3,3-dimethylbutanoic Acid (CAS 83357-64-6)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Cyclohexyl-3,3-dimethylbutanoic acid, a notable carboxylic acid with potential applications in various scientific domains. While specific experimental data for this compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes available information with established principles of physical organic chemistry to offer a robust framework for its study and application.
Introduction to 2-Cyclohexyl-3,3-dimethylbutanoic Acid
2-Cyclohexyl-3,3-dimethylbutanoic acid, identified by the CAS number 83357-64-6, is a saturated monocarboxylic acid.[1] Its molecular structure, featuring a cyclohexyl ring and a bulky t-butyl group adjacent to the carboxylic acid functionality, suggests a compound with distinct steric and electronic properties that are of interest in medicinal chemistry and materials science. The unique combination of a lipophilic cyclohexyl moiety and a sterically hindered carboxylic acid group can influence its reactivity, bioavailability, and interaction with biological targets.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 83357-64-6 | [1][2] |
| Molecular Formula | C12H22O2 | [2] |
| Molecular Weight | 198.3 g/mol | [2] |
| IUPAC Name | 2-cyclohexyl-3,3-dimethylbutanoic acid | [1] |
| Canonical SMILES | CC(C)(C)C(C1CCCCC1)C(=O)O |
Physicochemical Properties: A Blend of Prediction and Principle
Predicted Physical Properties
The following table summarizes key physicochemical parameters predicted through computational methods. These values offer valuable initial insights for experimental design and handling.
| Property | Predicted Value | Computational Source |
| XLogP3 | 4.2 | PubChemLite[3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
The predicted XLogP3 value of 4.2 suggests that 2-Cyclohexyl-3,3-dimethylbutanoic acid is a lipophilic compound with low water solubility.[3] This is consistent with the presence of the large, nonpolar cyclohexyl and t-butyl groups.[5][6][7]
Melting Point: An Educated Estimation
The melting point of a carboxylic acid is significantly influenced by the strength of intermolecular forces, primarily hydrogen bonding and van der Waals interactions.[5][8][9][10] The ability of carboxylic acids to form stable hydrogen-bonded dimers elevates their melting and boiling points compared to other organic compounds of similar molecular weight.[5][10]
For 2-Cyclohexyl-3,3-dimethylbutanoic acid, several structural features will dictate its melting point:
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Hydrogen Bonding: The carboxylic acid group will participate in strong intermolecular hydrogen bonding, favoring a solid state at room temperature.
-
Molecular Packing: The bulky cyclohexyl and t-butyl groups will influence how efficiently the molecules can pack into a crystal lattice. Irregular shapes can disrupt crystal packing, potentially leading to a lower melting point compared to more linear or symmetrical molecules.[11]
-
Molecular Weight: With a molecular weight of 198.3 g/mol , significant van der Waals forces will also contribute to a higher melting point.
Considering these factors, it is reasonable to predict that 2-Cyclohexyl-3,3-dimethylbutanoic acid is a solid at room temperature. For comparison, benzoic acid, a simpler aromatic carboxylic acid, has a melting point of 122 °C.[12] Given the larger size and flexibility of the cyclohexyl group, the melting point of the title compound could be in a similar range, though crystal packing effects make a precise prediction challenging without experimental data.
Experimental Determination of Melting Point: A Validated Protocol
The determination of a sharp melting point range is a critical indicator of a compound's purity. The following protocol outlines a standard and reliable method for this measurement.
Principle
A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a liquid (completion) are recorded as the melting point range. Pure compounds typically exhibit a sharp melting range of 1-2 °C.
Apparatus and Materials
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
-
Mortar and pestle
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Sample of 2-Cyclohexyl-3,3-dimethylbutanoic acid
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat transfer.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.
-
-
Melting Point Determination:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting point.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the apparatus to heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (T2).
-
The melting point range is reported as T1 - T2.
-
-
Confirmation:
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Workflow for Physicochemical Characterization
The following diagram illustrates a comprehensive workflow for the characterization of a novel carboxylic acid like 2-Cyclohexyl-3,3-dimethylbutanoic acid.
Caption: A generalized workflow for the synthesis, purification, and comprehensive physicochemical characterization of a novel carboxylic acid.
Complementary Analytical Techniques for Characterization
Beyond melting point, a suite of analytical techniques is essential for the unambiguous identification and characterization of 2-Cyclohexyl-3,3-dimethylbutanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic broad O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1700-1725 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are crucial for assessing the purity of the compound. Due to the polarity of the carboxylic acid, derivatization may be necessary for GC analysis.
Synthesis and Potential Applications
While specific synthetic routes for 2-Cyclohexyl-3,3-dimethylbutanoic acid are not detailed in the available literature, its structure suggests that it could be synthesized through methods analogous to those used for other α-substituted carboxylic acids. Potential strategies could involve the alkylation of a suitable enolate precursor.
The structural motifs within this molecule suggest potential applications in areas such as:
-
Drug Discovery: The lipophilic nature and potential for specific steric interactions could make it a valuable building block for the synthesis of novel therapeutic agents.
-
Materials Science: Carboxylic acids are used in the synthesis of polymers and as components of functional materials. The unique structure of this compound could impart desirable properties to such materials.
Safety and Handling
Based on available safety data for similar carboxylic acids, 2-Cyclohexyl-3,3-dimethylbutanoic acid should be handled with care. It is classified as a skin and eye irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.
Conclusion
2-Cyclohexyl-3,3-dimethylbutanoic acid presents an interesting target for further scientific investigation. While a definitive experimental melting point is yet to be reported in the literature, this guide provides a comprehensive framework for its physicochemical characterization based on established scientific principles and predictive methods. The detailed protocol for melting point determination and the overview of complementary analytical techniques offer a practical roadmap for researchers. Future experimental work is necessary to fully elucidate the properties and potential applications of this intriguing molecule.
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Pla-Quintana, A., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres, 2(3), 434-447. [Link]
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